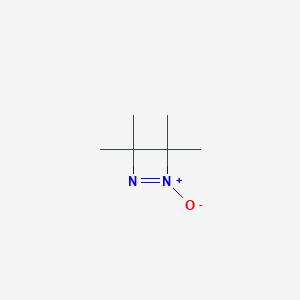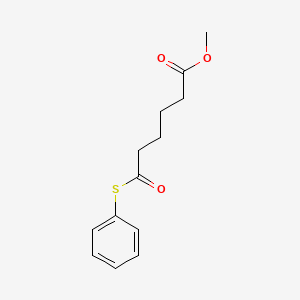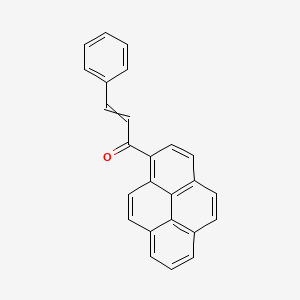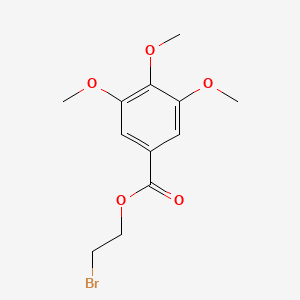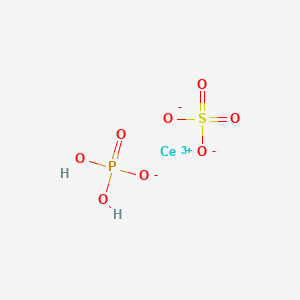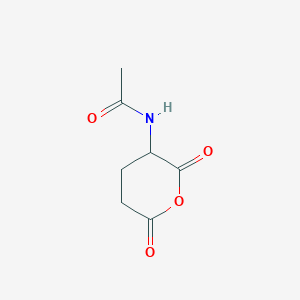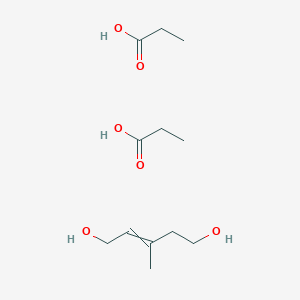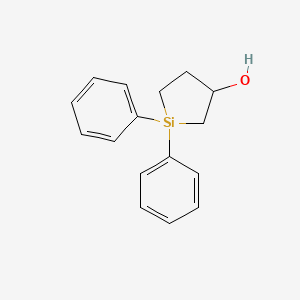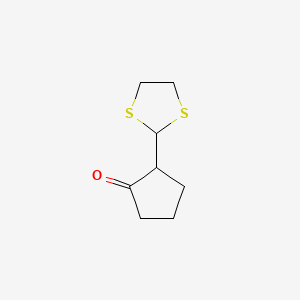
2-(1,3-Dithiolan-2-yl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-yl)cyclopentanone is an organic compound with the molecular formula C8H12OS2 It features a cyclopentanone ring fused with a 1,3-dithiolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dithiolan-2-yl)cyclopentanone can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiolan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-yl)cyclopentanone undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc chloride, Lewis acids.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dithiolan-2-yl)cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)cyclopentanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It may also modulate signaling pathways involved in cellular stress responses, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the cyclopentanone ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing from the five-membered dithiolan ring.
Cyclopentenone: Contains a cyclopentenone ring but lacks the dithiolan group.
Uniqueness
2-(1,3-Dithiolan-2-yl)cyclopentanone is unique due to the combination of the cyclopentanone ring and the 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
51717-62-5 |
|---|---|
Molecular Formula |
C8H12OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h6,8H,1-5H2 |
InChI Key |
HOFFZVOTWVWHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



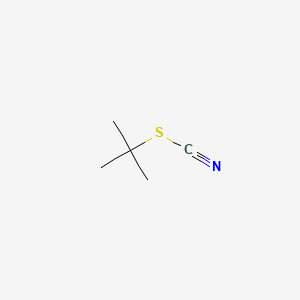
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
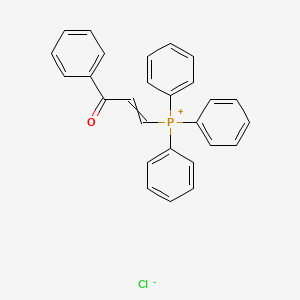
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
